molecular formula C9H13N B8815699 3,4-Diethylpyridine CAS No. 612-11-3

3,4-Diethylpyridine

Cat. No.: B8815699
CAS No.: 612-11-3
M. Wt: 135.21 g/mol
InChI Key: APVBPNQCNREQQD-UHFFFAOYSA-N
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Description

3,4-Diethylpyridine is a substituted pyridine derivative featuring ethyl groups at the 3- and 4-positions of the pyridine ring. Pyridine derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability . The ethyl substituents in this compound likely enhance steric hindrance and modulate electron density, influencing reactivity in catalytic or synthetic processes.

Properties

CAS No.

612-11-3

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

3,4-diethylpyridine

InChI

InChI=1S/C9H13N/c1-3-8-5-6-10-7-9(8)4-2/h5-7H,3-4H2,1-2H3

InChI Key

APVBPNQCNREQQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Effects
Compound Substituent Positions Key Properties Applications References
3,4-Diethylpyridine 3,4 Hypothesized steric hindrance due to adjacent ethyl groups; electronic modulation of pyridine ring. Potential use in catalysis or as a pharmaceutical intermediate (inferred from analogs). N/A
3,5-Diethylpyridine 3,5 Symmetric substitution; precursor to 3,5-pyridinedicarboxylic acid. Antiulcer drug synthesis (e.g., omeprazole), corrosion inhibitors, catalysts.
2,6-Diethylpyridine 2,6 Para-substitution; moderate reactivity in silylation reactions. Catalytic alkylation processes, silylation reactions.

Key Observations :

  • Steric and Electronic Effects :
    • This compound’s adjacent ethyl groups may hinder reactions at the 2- and 5-positions, whereas 3,5-diethylpyridine’s symmetric structure facilitates crystallization and dicarboxylic acid synthesis .
    • 2,6-Diethylpyridine’s para-substitution allows efficient C-H bond activation in catalytic alkylation, yielding linear alkyl chains .
  • Reactivity in Synthesis :
    • 2,6-Diethylpyridine shows moderate yields (e.g., 60–70%) in iridium-catalyzed silylation, attributed to steric constraints .
    • 3,5-Diethylpyridine is a high-value intermediate for drug synthesis, leveraging its stability and compatibility with crosslinking reactions .
Functional Group Derivatives: Carboxylates vs. Ethyl Groups
Compound Functional Groups Key Properties Applications References
2,4-Diethylpyridine dicarboxylate Ethyl esters at 2,4-positions Dual carboxylate groups; steric hindrance and resonance stabilization. Prolyl 4-hydroxylase inhibition, HIF-PHD enzyme modulation, synthetic chemistry.
This compound Ethyl groups at 3,4-positions Predominantly hydrophobic; electron-donating effects. Hypothetical use in hydrophobic catalysts or solvents. N/A

Key Observations :

  • Electronic Configuration: The carboxylate groups in 2,4-diethylpyridine dicarboxylate enable resonance stabilization, enhancing its efficacy as a competitive enzyme inhibitor . Ethyl groups in this compound lack polar functional groups, limiting direct biological activity but favoring non-polar applications.
  • Biological Activity :
    • 2,4-Diethylpyridine dicarboxylate disrupts HIF-1α hydroxylation, promoting hypoxia adaptation in cells , whereas ethyl-substituted pyridines (e.g., 3,5-diethylpyridine) are more aligned with small-molecule drug synthesis .

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